molecular formula C15H14N2S B7807425 1-(Benzo[d]thiazol-2-yl)-2-phenylethan-1-amine

1-(Benzo[d]thiazol-2-yl)-2-phenylethan-1-amine

Cat. No.: B7807425
M. Wt: 254.4 g/mol
InChI Key: PNSYMFALJUIRBH-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)-2-phenylethan-1-amine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]thiazol-2-yl)-2-phenylethan-1-amine typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone. One common method involves the reaction of 2-aminobenzothiazole with benzaldehyde in the presence of a catalyst such as piperidine in ethanol . The reaction mixture is stirred at an elevated temperature until the desired product is formed.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-2-yl)-2-phenylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzothiazole N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

1-(Benzo[d]thiazol-2-yl)-2-phenylethan-1-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzothiazole: Similar structure but lacks the amino group.

    1-(1,3-Benzothiazol-2-yl)-2-phenylethan-1-ol: Contains a hydroxyl group instead of an amino group.

    2-(2-Phenylethyl)benzothiazole: Different substitution pattern on the benzothiazole ring.

Uniqueness

1-(Benzo[d]thiazol-2-yl)-2-phenylethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group allows for further functionalization and enhances its potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15/h1-9,12H,10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSYMFALJUIRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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